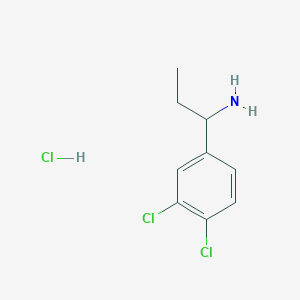
3-(bromomethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(bromomethyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C5H8BrNO. It has a molecular weight of 178.03 . It is typically a white to yellow solid .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including “3-(bromomethyl)pyrrolidin-2-one”, can be achieved through the cascade reactions of N-substituted piperidines . This involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “3-(bromomethyl)pyrrolidin-2-one” can be represented by the InChI code: 1S/C5H8BrNO/c6-3-4-1-2-7-5(4)8/h4H,1-3H2,(H,7,8) and the corresponding InChI key is YHKOCBQKDAVHGT-UHFFFAOYSA-N .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, including “3-(bromomethyl)pyrrolidin-2-one”, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be easily tuned by using a specific oxidant and additive .Safety and Hazards
“3-(bromomethyl)pyrrolidin-2-one” is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Orientations Futures
While the future directions for “3-(bromomethyl)pyrrolidin-2-one” are not explicitly mentioned in the available literature, pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . This suggests that “3-(bromomethyl)pyrrolidin-2-one” could potentially be used in the synthesis of a wide range of compounds in the future.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-(bromomethyl)pyrrolidin-2-one can be achieved through a multi-step process involving the conversion of a starting material to the final product via several intermediate compounds.", "Starting Materials": [ "2-pyrrolidinone", "N-bromosuccinimide", "triethylamine", "acetic acid", "sodium bicarbonate", "methylene chloride", "water" ], "Reaction": [ "Step 1: 2-pyrrolidinone is reacted with N-bromosuccinimide in the presence of triethylamine and acetic acid in methylene chloride to yield N-bromo-2-pyrrolidinone.", "Step 2: N-bromo-2-pyrrolidinone is then treated with sodium bicarbonate in water to form 3-bromo-2-pyrrolidinone.", "Step 3: 3-bromo-2-pyrrolidinone is finally reacted with formaldehyde in the presence of sodium hydroxide to yield 3-(bromomethyl)pyrrolidin-2-one." ] } | |
Numéro CAS |
1934611-64-9 |
Formule moléculaire |
C5H8BrNO |
Poids moléculaire |
178 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B6166104.png)
